Distinct Molecular Formula & Mass Isotope Pattern Differentiate from Co‑Eluting Analogs
The target compound (C₂₃H₂₁N₃O₂S, monoisotopic mass 403.135 Da ) exhibits a unique elemental composition and isotope distribution that can be reliably distinguished from closely related N‑(benzo[d]thiazol‑2‑yl)‑N‑(pyridin‑2‑ylmethyl)benzamide analogs by high‑resolution mass spectrometry (HRMS). For example, the 6‑chloro analog C₂₃H₂₀ClN₃OS has a distinct chlorine isotope signature (³⁵Cl/³⁷Cl ratio) that is absent in the target compound . This difference enables unequivocal identity confirmation in complex mixtures or when verifying purchased stocks.
| Evidence Dimension | Monoisotopic mass and halogen isotope pattern |
|---|---|
| Target Compound Data | 403.135 Da; no chlorine isotope signature |
| Comparator Or Baseline | N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide: monoisotopic mass ~433.10 Da; distinct ³⁵Cl/³⁷Cl pattern |
| Quantified Difference | Δm ≈ 30 Da; qualitative difference in isotope envelope |
| Conditions | High‑resolution mass spectrometry (resolution ≥30 000 FWHM) in positive ion mode |
Why This Matters
Procurement-ready analytical differentiation avoids misidentification of analogs that co‑migrate in chromatography but differ in bioactivity.
